

# JNJ-61803534: A Technical Overview of its Selectivity for RORyt

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JNJ-3534 |           |
| Cat. No.:            | B1574634 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNJ-61803534, a potent, orally active inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt). JNJ-61803534 has been investigated for its therapeutic potential in autoimmune diseases, particularly psoriasis, owing to its ability to modulate the IL-23/IL-17 pathway. A critical aspect of its preclinical characterization is its selectivity for RORyt over the closely related nuclear receptor isoforms, ROR $\alpha$  and ROR $\beta$ , which is crucial for minimizing off-target effects.

## **Quantitative Selectivity Profile of JNJ-61803534**

The selectivity of JNJ-61803534 was determined by assessing its inhibitory activity against RORyt, ROR $\alpha$ , and ROR $\beta$ . The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cellular assays.

| Target Receptor | IC50 Value         | Fold Selectivity (vs.<br>RORyt) |
|-----------------|--------------------|---------------------------------|
| RORyt           | 9.6 ± 6 nM         | -                               |
| RORα            | > 2000 nM (> 2 μM) | > 208-fold                      |
| RORβ            | > 2000 nM (> 2 μM) | > 208-fold                      |



Data sourced from Xue et al. (2021).[1][2]

The data clearly demonstrates that JNJ-61803534 is a highly selective inhibitor of RORyt, with at least a 208-fold greater potency for RORyt compared to ROR $\alpha$  and ROR $\beta$ .[1][2]

## **RORyt Signaling Pathway and Point of Intervention**

RORyt is a master transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). JNJ-61803534 acts as an inverse agonist, binding to the ligand-binding domain of RORyt and repressing its transcriptional activity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORyt inhibitor JNJ-61803534 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-61803534: A Technical Overview of its Selectivity for RORyt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574634#jnj-3534-s-selectivity-for-ror-t-over-ror-and-ror]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling